Ethyl 6-(2-methylphenyl)-6-oxohexanoate
Description
Keto esters are bifunctional compounds that play a crucial role in synthetic organic chemistry. The presence of two reactive centers, the carbonyl of the ketone and the ester group, allows for a wide range of chemical transformations. Ethyl 6-(2-methylphenyl)-6-oxohexanoate is an example of an aryl keto ester, where a benzene (B151609) ring is attached to the ketone's carbonyl group.
Keto esters are classified based on the relative position of the ketone's carbonyl group to the ester's carbonyl group. This classification uses Greek letters (α, β, γ) to denote the carbon atoms along the chain, starting from the carbon adjacent to the ester's carbonyl group. masterorganicchemistry.com
Alpha (α)-Keto Esters (or 2-oxo esters): In these compounds, the ketone group is located on the carbon immediately adjacent (the α-carbon) to the ester's carbonyl group. wikipedia.org Pyruvic acid esters are a common example. These compounds are important intermediates in the synthesis of biologically active molecules, including α-hydroxy carboxylic acids. aurigeneservices.com
Beta (β)-Keto Esters (or 3-oxo esters): The ketone group is positioned on the second carbon (the β-carbon) from the ester functionality. wikipedia.orgfiveable.mefiveable.me Ethyl acetoacetate (B1235776) is a classic example. The protons on the α-carbon of β-keto esters are particularly acidic, making these compounds highly useful for forming enolates, which are key intermediates in many carbon-carbon bond-forming reactions. fiveable.memcat-review.org
Gamma (γ)-Keto Esters (or 4-oxo esters): The ketone group is on the third carbon (the γ-carbon) from the ester group. wikipedia.org Levulinic acid esters are a well-known example of this class.
Based on this nomenclature, This compound has its ketone group on the sixth carbon of the hexanoate (B1226103) chain. Following the Greek letter designation (α at C2, β at C3, γ at C4, δ at C5, ε at C6), it is classified as an epsilon (ε)-keto ester .
Keto esters are highly valued as synthetic intermediates in organic chemistry due to their structural versatility and reactivity. fiveable.meresearchgate.net
β-Keto esters are particularly prominent and are considered essential building blocks. researchgate.netresearchgate.net Their ability to readily form stable enolates under basic conditions makes them central to reactions like the Claisen condensation, which is a fundamental method for constructing larger carbon skeletons. fiveable.me These enolates can act as nucleophiles, participating in a wide array of alkylation and acylation reactions. fiveable.me This reactivity makes β-keto esters invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products. fiveable.meresearchgate.net
α-Keto esters are also significant synthons. aurigeneservices.com They are widely used as key intermediates for producing various bioactive compounds and are precursors in the asymmetric synthesis of α-hydroxy acids. aurigeneservices.com The electrophilic nature of their adjacent carbonyl groups allows them to participate in a variety of nucleophilic addition and condensation reactions.
Research into aryl-substituted keto esters is an active field, driven by their utility as intermediates and their potential biological activities.
Synthesis: A primary focus of research is the development of efficient and novel methods for synthesizing aryl keto esters. Traditional methods include the Friedel-Crafts acylation. aurigeneservices.com Modern approaches include the oxidation of aryl ketones, transition-metal-catalyzed reactions, and one-pot procedures that offer high yields and mild reaction conditions. researchgate.netmdpi.com For instance, rhodium-catalyzed reactions have been developed for the divergent synthesis of α-aryl ketones and esters. rsc.org Furthermore, enantioconvergent arylation of α-keto esters using chiral catalysts provides access to complex, optically active tertiary aryl glycolate (B3277807) derivatives, which are valuable in medicinal chemistry. nih.gov
Biological Activity: Aryl-substituted keto esters are being investigated for a range of biological applications. For example, certain β-keto esters with aryl substituents have been designed and synthesized as potential antibacterial agents that function by inhibiting quorum-sensing, a bacterial communication process. nih.gov Aryl α-keto esters have been described as important intermediates in the synthesis of various biologically active compounds and have even been identified as having anti-sunburn properties. aurigeneservices.comresearchgate.net The structural motif is present in numerous compounds of interest to the pharmaceutical and materials science industries. fiveable.me
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-(2-methylphenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(17)11-7-6-10-14(16)13-9-5-4-8-12(13)2/h4-5,8-9H,3,6-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINXZMGHCUTELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645544 | |
| Record name | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-38-7 | |
| Record name | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 2 Methylphenyl 6 Oxohexanoate and Analogous Keto Esters
Established Synthetic Routes to Keto Esters
The construction of the keto ester framework can be achieved through various strategic bond formations. These methods can be broadly categorized into those that form a carbon-carbon bond to unite the keto and ester fragments, such as Grignard reactions and Friedel-Crafts acylations, and those that introduce the ketone functionality through oxidation of a suitable precursor.
Strategies Involving Grignard Reagents and Acylating Agents
A classic and powerful method for carbon-carbon bond formation is the Grignard reaction. organic-chemistry.org The addition of organomagnesium halides (Grignard reagents) to electrophilic carbonyl compounds is a cornerstone of organic synthesis. masterorganicchemistry.comyoutube.com For the synthesis of α-keto esters, this typically involves the reaction of a Grignard reagent with a derivative of oxalic acid, such as diethyl oxalate. The Grignard reagent adds once to one of the ester groups to form the desired keto ester.
However, for γ-keto esters like Ethyl 6-(2-methylphenyl)-6-oxohexanoate, a more direct and industrially relevant C-C bond-forming strategy is the Friedel-Crafts acylation. researchgate.netnih.gov This reaction involves the electrophilic aromatic substitution of an arene with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com
To synthesize the target compound, toluene (B28343) (methylbenzene) can be acylated with an appropriate six-carbon chain bearing an ester and an acyl chloride. The key acylating agent would be ethyl 6-chloro-6-oxohexanoate (the acid chloride of monoethyl adipate). The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of toluene. The methyl group on toluene is an ortho-, para-director, leading to a mixture of isomers.
Reaction Scheme: Toluene + Ethyl 6-chloro-6-oxohexanoate --(AlCl₃)--> this compound + Ethyl 6-(4-methylphenyl)-6-oxohexanoate
The use of milder, more environmentally friendly catalysts for Friedel-Crafts reactions is an area of active research, with reagents like methanesulfonic anhydride being explored to avoid metallic and halogenated waste. acs.org
| Arene | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzene (B151609) | Benzoyl Chloride | AlCl₃ | Benzophenone | 90% | nih.gov |
| Toluene | Acetic Anhydride | Zeolite Catalysts | 4-Methylacetophenone | Variable | sigmaaldrich.com |
| Anisole | Benzoic Acid | Methanesulfonic Anhydride | 4-Methoxybenzophenone | 98% | acs.org |
Oxidative Approaches to Carbonyl Formation
An alternative to forming the keto-ester via C-C bond coupling is to construct a precursor molecule and then introduce the ketone functionality through an oxidation reaction. These methods are diverse and can be tailored based on the availability of starting materials.
Alkynes are valuable precursors for the synthesis of carbonyl compounds. The carbon-carbon triple bond can be selectively oxidized to a 1,2-dicarbonyl species. For the synthesis of α-keto esters, a terminal alkyne can undergo oxidation in the presence of an alcohol. researchgate.net This transformation can be achieved using various reagents and catalysts.
A modern and efficient approach involves a copper-catalyzed photoredox reaction. rsc.org In this method, a terminal alkyne reacts with an alcohol under visible light irradiation in the presence of a copper catalyst and molecular oxygen (O₂) as a sustainable oxidant. The reaction proceeds through the formation of a phenylglyoxal (B86788) intermediate, which is then trapped by the alcohol to yield the α-keto ester. This method is noted for its mild conditions and compatibility with a wide range of functional groups. rsc.org
Oxidative cleavage reactions break carbon-carbon bonds to install oxygenated functional groups. This strategy can be employed to synthesize keto esters from precursors such as alkenes (e.g., acrylic double bonds) or other dicarbonyl compounds.
One method involves the oxidation of alkenes using reagents like ozone (ozonolysis) or potassium permanganate (B83412). For instance, a suitably substituted cyclic silyl (B83357) enol ether can undergo ozonolysis to yield a keto ester after workup. Another approach is the use of a recyclable iron nanocomposite catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant to convert alkenes into α-keto acids, which can then be esterified. organic-chemistry.org
Furthermore, the C(CO)–C(alkyl) bond of a ketone itself can be cleaved. A copper-catalyzed aerobic oxidative process allows for the conversion of common ketones into esters. acs.org While this method typically targets the formation of a simple ester from a ketone, related fragmentations of α-ketoesters can also occur. acs.org
The direct oxidation of the α-carbon of a simple ester, such as an acetic ester derivative, to a ketone is a challenging transformation due to the relative inertness of the α-C-H bonds. However, this conversion can be achieved by first activating the substrate.
One strategy is to use a β-keto ester as the starting material. The α-hydrogen in a β-keto ester is acidic and easily removed to form an enolate. While these are often used in alkylation or acylation reactions, oxidative pathways also exist. For example, cyclic β-keto esters can be converted to α-hydroxy ketones via oxidation with reagents like Davis' oxaziridine, followed by a second oxidation to give an α,β-diketo ester. rsc.org Another approach involves the reaction of ester enolates or their silyl enol ether equivalents with electrophilic oxygen sources.
This methodology involves the transformation of an α-halo ketone into a keto ester. A prominent reaction in this category is the Favorskii rearrangement. testbook.com When an α-halo ketone (with at least one α'-hydrogen) is treated with a base, such as an alkoxide, it rearranges to form an ester. testbook.com
The mechanism involves the initial formation of an enolate at the α'-position, followed by an intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. The alkoxide then attacks the carbonyl carbon of this strained ring. Cleavage of the cyclopropanone ring yields a carbanion, which is subsequently protonated to give the final ester product. If a cyclic α-halo ketone is used, the reaction results in ring contraction.
Alternatively, α-ketoesters can be synthesized under metal-free conditions via the oxidative esterification of ketones using potassium xanthates. acs.orgnih.gov This reaction is versatile and can be controlled to produce either α-ketoesters or simple esters by modifying the reaction conditions. mdpi.com Natural sunlight and air can also facilitate the oxidation of α-aryl halogen derivatives to the corresponding carbonyl compounds, which could be a step in a multi-stage synthesis. organic-chemistry.org
| Methodology | Precursor | Key Reagents | Advantages |
|---|---|---|---|
| Alkyne Oxidation | Terminal Alkyne | Cu-catalyst, O₂, visible light | Mild conditions, high functional group tolerance. rsc.org |
| Oxidative Cleavage | Alkene | O₃; Fe-catalyst, TBHP | Utilizes simple precursors. organic-chemistry.org |
| Oxidation of Ester Derivatives | β-Keto Ester | Oxaziridines, Lead Tetraacetate | Access to α,β-diketo systems. rsc.org |
| From α-Halo Ketones | α-Halo Ketone | Alkoxides (e.g., NaOEt) | Classic rearrangement with well-understood mechanism. testbook.com |
Aerobic Oxidation Pathways
Aerobic oxidation offers an environmentally benign approach to the synthesis of aryl keto esters, utilizing molecular oxygen as the ultimate oxidant. One notable metal-free method involves the 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed oxidation of aryl α-halo esters. This reaction proceeds under mild conditions, employing air as the oxygen source, and provides good to excellent yields of the corresponding aryl α-keto esters. The proposed mechanism involves the formation of a pyridinium (B92312) ylide intermediate, which then undergoes a [3+2] cycloaddition with molecular oxygen. masterorganicchemistry.com
This method has been successfully applied to a variety of aryl α-bromo esters, demonstrating its broad substrate scope. The reaction conditions are typically gentle, involving a base such as lithium carbonate in a solvent like dimethylacetamide (DMA) at room temperature.
Table 1: DMAP-Catalyzed Aerobic Oxidation of Aryl α-Bromo Esters
| Entry | Aryl Group | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Ethyl 2-oxo-2-phenylacetate | 95 |
| 2 | 4-Methoxyphenyl | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | 92 |
| 3 | 4-Chlorophenyl | Ethyl 2-(4-chlorophenyl)-2-oxoacetate | 88 |
| 4 | 2-Naphthyl | Ethyl 2-(naphthalen-2-yl)-2-oxoacetate | 85 |
| 5 | 3-Thienyl | Ethyl 2-oxo-2-(thiophen-3-yl)acetate | 78 |
Singlet Oxygen-Mediated Conversions
Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, serves as a potent reagent in organic synthesis for the formation of oxygenated compounds. organic-chemistry.org Its generation is often achieved through photosensitization, where a sensitizer (B1316253) absorbs light and transfers energy to ground-state triplet oxygen. This method is appealing due to its green credentials, requiring only light, oxygen, and a sensitizer. organic-chemistry.org
While direct synthesis of aryl keto esters using singlet oxygen is not extensively documented, it is plausible to envision multi-step pathways where singlet oxygen is used to introduce oxygen functionality into a precursor molecule, which is then converted to the target keto ester. For instance, singlet oxygen can react with alkenes via an ene reaction to form allylic hydroperoxides, which can be further oxidized to ketones.
A potential, though not directly reported, route to a precursor for this compound could involve the singlet oxygen-mediated oxidation of a suitable unsaturated ester.
Diazo Compound Transformations
Diazo compounds are versatile reagents in organic synthesis, and their rhodium-catalyzed reactions provide an efficient route to α-aryl keto esters. A notable method involves the reaction of aryl diazoacetates with water and diethyl azodicarboxylate (DEAD) catalyzed by dirhodium acetate (B1210297) (Rh₂(OAc)₄). This transformation proceeds in high yields and is particularly effective for sterically hindered substrates and those with electron-donating groups on the aryl ring. unive.it
The proposed mechanism involves the formation of an oxonium ylide from the reaction of the rhodium carbene with water, which is then trapped by DEAD to afford the α-keto ester. unive.it
Table 2: Rhodium-Catalyzed Synthesis of Aryl α-Keto Esters from Aryl Diazoacetates
| Entry | Aryl Group | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Rh₂(OAc)₄ | Toluene | 91 |
| 2 | 4-Methoxyphenyl | Rh₂(OAc)₄ | Toluene | 89 |
| 3 | 2-Methylphenyl | Rh₂(OAc)₄ | Toluene | 85 |
| 4 | 4-Chlorophenyl | Rh₂(OAc)₄ | Toluene | 78 |
| 5 | 2,6-Dimethylphenyl | Rh₂(OAc)₄ | Toluene | 90 |
Friedel-Crafts Acylation Variants for Aryl Keto Esters
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. libretexts.orgscribd.com For the synthesis of this compound, a plausible approach is the Friedel-Crafts acylation of toluene with an acylating agent derived from adipic acid. A suitable acylating agent would be ethyl 6-chloro-6-oxohexanoate (ethyl adipoyl chloride).
The reaction would typically be carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from the reaction of ethyl adipoyl chloride with AlCl₃, would then attack the electron-rich toluene ring. Due to the directing effect of the methyl group on the toluene ring, a mixture of ortho and para isomers is expected, with the para isomer often being the major product due to reduced steric hindrance. libretexts.org
A hypothetical reaction scheme is as follows:
Toluene + Ethyl 6-chloro-6-oxohexanoate --(AlCl₃)--> this compound + Ethyl 6-(4-methylphenyl)-6-oxohexanoate
Table 3: Illustrative Examples of Friedel-Crafts Acylation for Aryl Ketone Synthesis
| Entry | Arene | Acylating Agent | Catalyst | Product |
|---|---|---|---|---|
| 1 | Benzene | Acetyl chloride | AlCl₃ | Acetophenone |
| 2 | Toluene | Benzoyl chloride | AlCl₃ | 4-Methylbenzophenone |
| 3 | Anisole | Propionyl chloride | AlCl₃ | 4-Methoxypropiophenone |
| 4 | Naphthalene | Acetyl chloride | AlCl₃ | 2-Acetylnaphthalene |
Multi-Step Approaches via Malonates and Oximation
Multi-step synthetic sequences provide a versatile platform for the construction of complex molecules like aryl keto esters. A combination of malonic ester synthesis and oximation followed by a Beckmann rearrangement offers a potential, albeit lengthy, route.
Malonic Ester Synthesis: The malonic ester synthesis is a classical method for preparing carboxylic acids. libretexts.org In a hypothetical route towards a precursor for this compound, diethyl malonate could be alkylated with a suitable electrophile, such as 4-(2-methylphenyl)-4-oxobutyl bromide. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester would yield 6-(2-methylphenyl)-6-oxohexanoic acid. Esterification of this acid would then provide the target molecule.
Oximation and Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide. wikipedia.org While not a direct route to a keto ester, it is a powerful tool for carbon-nitrogen bond formation. A related strategy could involve the oximation of a cyclic ketone precursor. For instance, the oxime of a suitably substituted cyclohexanone (B45756) could undergo a Beckmann rearrangement to a lactam. Subsequent hydrolysis and functional group manipulations could potentially lead to the desired keto ester framework. However, this would represent a more circuitous and less direct approach compared to other methods.
Emerging and Catalytic Synthetic Strategies
Transition Metal-Catalyzed Oxidations
Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions, which often offer high efficiency, selectivity, and functional group tolerance under milder conditions than classical methods.
Copper-catalyzed aerobic oxidation represents a significant advancement in the synthesis of esters from ketones. libretexts.org This methodology involves the C(CO)–C(alkyl) bond cleavage of ketones and subsequent esterification with an alcohol. While this method is generally applied to simpler ketones, its principles could potentially be adapted for the synthesis of more complex keto esters.
Zirconium-catalyzed oxidation of secondary alcohols to ketones using hydroperoxides is another efficient transition metal-catalyzed method. libretexts.org A synthetic strategy could be envisioned where a secondary alcohol precursor, such as ethyl 6-hydroxy-6-(2-methylphenyl)hexanoate, is oxidized to the corresponding keto ester.
Table 4: Examples of Transition Metal-Catalyzed Oxidations for Carbonyl Synthesis
| Entry | Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-Phenylethanol | CuBr / Pyridine / BF₃·Et₂O / Air | Methyl benzoate | 82 |
| 2 | Cyclohexanol | Zr(O-t-Bu)₄ / t-BuOOH | Cyclohexanone | >95 |
| 3 | Benzyl (B1604629) alcohol | Pd(OAc)₂ / O₂ | Benzaldehyde (B42025) | 98 |
| 4 | 1-(4-Methoxyphenyl)ethanone | CuBr / Pyridine / Air | Methyl 4-methoxybenzoate | 75 |
Lewis Acid-Catalyzed Reactions
Lewis acid catalysis is a cornerstone of organic synthesis, particularly for the formation of aryl ketones through reactions like the Friedel-Crafts acylation. jk-sci.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride, activated by a strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). jk-sci.commasterorganicchemistry.comnih.gov
The general mechanism involves the formation of a highly electrophilic acylium ion, or a complex between the acyl halide and the Lewis acid. jk-sci.commasterorganicchemistry.compw.live This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone. masterorganicchemistry.com An advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is deactivated, which prevents further substitution reactions on the same ring. organic-chemistry.org
In the context of synthesizing keto esters, a common approach is the Friedel-Crafts acylation of an arene with a cyclic anhydride, which introduces a keto acid that can then be esterified. When cyclic anhydrides are used, a new ring can be added to an aromatic compound. pw.live For the synthesis of a compound like this compound, a plausible route would involve the acylation of toluene with a derivative of adipic acid, such as ethyl adipoyl chloride.
Various Lewis acids have been employed to catalyze such transformations, including lanthanide triflates and other metal triflates, which can offer milder reaction conditions compared to traditional catalysts like AlCl₃. jk-sci.comacs.orgresearchgate.net The choice of catalyst can be crucial for optimizing yield and selectivity, especially with substituted aromatic substrates where regioselectivity is a concern. acs.org
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product Type | Key Features |
|---|---|---|---|---|
| Benzene | Acetyl Chloride | AlCl₃ | Aryl Ketone | Classic Friedel-Crafts acylation. masterorganicchemistry.com |
| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid/Graphite | Aryl Ketone | Improved regioselectivity. organic-chemistry.org |
| Arenes | Acid Anhydrides | Indium Triflate in Ionic Liquid | Aryl Ketone | "Green" catalyst system. |
| Cyclopropyl Aryl Ketones | α-Ketoesters | TMSOTf | 5,6-Dihydropyran-2-ones | Cascade reaction involving ring-opening and aldol-type reaction. acs.org |
Visible Light-Promoted Synthesis
In recent years, photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. rsc.orgresearchgate.net This methodology utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of chemical transformations. nih.gov The synthesis of keto esters and their derivatives can be achieved through several visible-light-mediated strategies.
One approach involves the radical cyclization of alkene-substituted β-ketoesters, facilitated by a photocatalyst under blue light irradiation, to produce polyfunctionalized cyclopentanones. nih.govacs.org Another strategy is the copper-catalyzed photoredox synthesis of α-keto esters from terminal alkynes, using molecular oxygen as a sustainable oxidant. rsc.orgresearchgate.net This method is noted for its high functional group compatibility and efficiency. rsc.orgresearchgate.net
Furthermore, visible light can promote the synthesis of α-substituted γ-ketoester derivatives from enaminones and diazoesters in a transition-metal-free process. organic-chemistry.org These reactions are often characterized by their operational simplicity and amenability to gram-scale synthesis. organic-chemistry.org The generation of acyl radicals from various precursors, such as acyl oxime esters, under visible light irradiation allows for subsequent acylation/cyclization reactions with alkynes to form functionalized coumarins. researchgate.netrsc.org
| Starting Materials | Photocatalyst/Conditions | Product Type | Key Features |
|---|---|---|---|
| Alkene-substituted β-ketoesters | 4CzTPN / Blue LED | Polyfunctionalized cyclopentanones | Regio- and stereoselective radical cyclization. nih.govacs.org |
| Terminal Alkynes, Alcohols | Copper(I) / Visible Light, O₂ | α-Keto esters | Controlled oxidation with broad substrate scope. rsc.orgresearchgate.net |
| Enaminones, Diazoesters | Visible Light (metal-free) | α-Substituted γ-ketoester derivatives | Eco-friendly procedure with wide functional group tolerance. organic-chemistry.org |
| Aromatic β-ketoesters | fac-Ir(ppy)₃ / Visible Light | 1-Naphthols (via α-carbonyl radicals) | In situ generation of transient radicals without external oxidants/reductants. nih.gov |
Electrochemical Methods for Keto Ester Formation
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for stoichiometric oxidants or reductants by using electrons as "reagents". rsc.orgiisc.ac.in This approach has been successfully applied to the synthesis of various keto esters and related compounds.
For instance, the anodic oxidation of aryl methyl ketones in methanol (B129727) can directly yield α-keto acid methyl esters. mdpi.com The addition of potassium iodide can improve the stability and cleanliness of this reaction. mdpi.com This method is attractive due to its operational simplicity and environmental compatibility. mdpi.com
Another electrochemical approach involves the synthesis of β-keto spirolactones through the oxidation of deprotonated β-keto esters in the presence of an alkene. rsc.org This method is scalable and utilizes green solvents like acetone (B3395972) and water. rsc.org The mechanism proceeds through the formation of a radical intermediate that engages with the double bond, followed by a second oxidation and lactonization. rsc.org The intramolecular coupling of aromatic δ- and ε-keto esters can also be achieved through electroreductive methods. acs.org These techniques highlight the potential of electrochemistry to provide efficient and environmentally benign pathways for the synthesis of complex molecules. iisc.ac.insphinxsai.com
| Starting Materials | Electrochemical Method | Product Type | Key Features |
|---|---|---|---|
| Aryl Methyl Ketones, Methanol | Anodic Oxidation (with KI) | α-Keto acid methyl esters | Sustainable and atom-economical. mdpi.com |
| β-Keto esters, Alkenes | Oxidative Cyclization | β-Keto spirolactones | Uses green solvents and is easily scalable. rsc.org |
| Nonconjugated Aromatic Keto Esters | Electroreductive Intramolecular Coupling | Cyclic Hydroxy Esters | Forms cyclic products. acs.org |
| Enol Acetates, Aryl Diazonium Salts | α-Arylation | α-Aryl Ketones | Can be performed in a one-pot fashion from anilines. rsc.org |
A-2. Specific Considerations for the Synthesis of this compound
The synthesis of this compound presents specific challenges and considerations due to the structure of the target molecule. The presence of a methyl group at the ortho position of the phenyl ring introduces steric hindrance, which can influence the choice of synthetic method and reaction conditions.
In the context of a Lewis acid-catalyzed Friedel-Crafts acylation, the steric bulk of the ortho-methyl group on the toluene substrate can affect the regioselectivity of the acylation. While the methyl group is an activating, ortho-, para-director, acylation at the para position is generally favored to minimize steric clash with the incoming acyl group. However, careful selection of the Lewis acid and reaction conditions can modulate this selectivity. More sterically demanding Lewis acids might favor para-acylation to a greater extent.
For visible light-promoted and electrochemical methods that may proceed through radical intermediates, the steric hindrance from the ortho-methyl group is generally less of a directing factor compared to electrophilic aromatic substitution. However, it can still influence the conformation of intermediates and transition states, potentially affecting reaction rates and yields.
The long aliphatic chain of the ethyl 6-oxohexanoate (B1234620) moiety is another important feature. In intramolecular cyclization reactions, this chain length would favor the formation of a six-membered ring, a factor that could be exploited in certain synthetic strategies. However, in the direct acylation approach, the primary consideration is the reactivity of the acylating agent, ethyl adipoyl chloride or a related derivative.
A-3. Comparative Analysis of Synthetic Efficiency and Selectivity
The choice of synthetic methodology for preparing aromatic keto esters depends on several factors, including yield, selectivity, substrate scope, and environmental impact.
Lewis Acid-Catalyzed Reactions , particularly Friedel-Crafts acylation, are well-established and can provide high yields of the desired product. organic-chemistry.org However, these reactions often require stoichiometric amounts of strong, moisture-sensitive Lewis acids, which can complicate workup and generate significant waste. Regioselectivity can also be a challenge with substituted arenes. organic-chemistry.org
Visible Light-Promoted Synthesis offers the advantage of mild reaction conditions, high functional group tolerance, and the use of sustainable energy sources. rsc.orgresearchgate.netorganic-chemistry.org These methods often proceed with high selectivity and can enable transformations that are difficult to achieve with traditional thermal methods. nih.govacs.org While catalyst costs can be a consideration, the development of metal-free and copper-catalyzed systems is addressing this issue. rsc.orgresearchgate.netorganic-chemistry.org
Electrochemical Methods represent a particularly "green" approach, avoiding bulk chemical oxidants and reductants. rsc.orgiisc.ac.inmdpi.com These reactions can be highly selective and are often easy to control and scale up. rsc.orgiisc.ac.in The operational simplicity and compatibility with aqueous solvent systems make electrochemistry an increasingly attractive option for industrial applications. rsc.org
Chemical Reactivity and Transformation Studies of Ethyl 6 2 Methylphenyl 6 Oxohexanoate
Reactions at the Ketone Functionality
The ketone functionality, an aryl alkyl ketone, is a primary site for a variety of chemical transformations. The presence of the electron-donating methyl group on the aromatic ring can subtly influence the reactivity of the carbonyl group.
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. A wide array of nucleophiles, including organometallic reagents, cyanide, and ylides, can add to the carbonyl group. The steric hindrance imposed by the ortho-methyl group on the phenyl ring may influence the approach of bulky nucleophiles.
For instance, in reactions with Grignard reagents or organolithium compounds, a tertiary alcohol is expected to form. The general mechanism involves the nucleophilic attack of the carbanion on the carbonyl carbon, followed by protonation of the resulting alkoxide.
| Nucleophile | Reagent Example | Expected Product |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Ethyl 6-hydroxy-6-(2-methylphenyl)heptanoate |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Ethyl 6-hydroxy-6-(2-methylphenyl)decanoate |
| Cyanide | Sodium Cyanide (NaCN) | Ethyl 6-cyano-6-hydroxy-6-(2-methylphenyl)hexanoate |
| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ethyl 6-(2-methylphenyl)hept-6-enoate |
These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules. The chemoselectivity of these additions, particularly with respect to the ester functionality, is generally high, as ketones are more reactive towards nucleophiles than esters.
Carbonyl Reduction Pathways
The ketone can be reduced to a secondary alcohol through various reduction methods. The choice of reducing agent determines the selectivity and outcome of the reaction.
Hydride Reductions: Common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone. Sodium borohydride is a milder reducing agent and would selectively reduce the ketone to the corresponding secondary alcohol, leaving the ester group intact. Lithium aluminum hydride, being a much stronger reducing agent, would likely reduce both the ketone and the ester, yielding a diol.
Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) can also reduce the ketone. This method may also lead to the reduction of the aromatic ring under more forcing conditions.
Asymmetric Reduction: Enantioselective reduction of the prochiral ketone can be achieved using chiral catalysts or enzymes, yielding optically active secondary alcohols. This is a valuable transformation in the synthesis of chiral building blocks. Studies on similar aromatic ketones have shown high enantioselectivity using biocatalysts. nih.gov
| Reducing Agent | Conditions | Expected Product | Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), room temp. | Ethyl 6-hydroxy-6-(2-methylphenyl)hexanoate | High for ketone |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, then H₃O⁺ | 6-(2-methylphenyl)hexane-1,6-diol | Reduces both ketone and ester |
| H₂ / Pd-C | Ethanol (B145695), pressure | Ethyl 6-hydroxy-6-(2-methylphenyl)hexanoate | Reduces ketone |
| Chiral Catalyst (e.g., CBS reagent) | Aprotic solvent | (R)- or (S)-Ethyl 6-hydroxy-6-(2-methylphenyl)hexanoate | High enantioselectivity |
Enolization and Keto-Enol Tautomerism in Keto Esters
Like other ketones with α-hydrogens, Ethyl 6-(2-methylphenyl)-6-oxohexanoate can undergo keto-enol tautomerism. The equilibrium between the keto and enol forms is typically catalyzed by acid or base. The enol form is a key intermediate in reactions such as α-halogenation and aldol (B89426) condensations.
The presence of the ester group at the γ-position means this is not a β-keto ester, where enolization is particularly favorable due to the formation of a conjugated system and intramolecular hydrogen bonding. However, enolization can still occur at the α-position (C5). The stability of the resulting enol can be influenced by substitution and conjugation. masterorganicchemistry.comlibretexts.org For this compound, two enol tautomers are possible.
The enolate, formed by deprotonation of the α-carbon with a strong base, is a potent nucleophile and can participate in various alkylation and condensation reactions.
Reactions at the Ester Functionality
The ethyl ester group is another reactive site in the molecule, although generally less reactive than the ketone towards nucleophiles.
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. The equilibrium can be driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed. rsc.orgnih.govrsc.org
For example, reacting this compound with methanol in the presence of an acid catalyst would lead to the formation of Mthis compound.
| Reactant Alcohol | Catalyst | Expected Product |
| Methanol | Sulfuric Acid (H₂SO₄) | Mthis compound |
| Benzyl (B1604629) Alcohol | Sodium Methoxide (NaOMe) | Benzyl 6-(2-methylphenyl)-6-oxohexanoate |
| Isopropanol | Titanium(IV) isopropoxide | Isopropyl 6-(2-methylphenyl)-6-oxohexanoate |
This reaction is useful for modifying the properties of the ester, for example, to introduce a different functional group or to change its physical properties.
Ester Hydrolysis and Re-esterification
Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis is a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The hydroxide (B78521) ion attacks the carbonyl carbon, and the resulting carboxylate anion is deprotonated, driving the reaction to completion. The product of saponification is the salt of the carboxylic acid.
| Conditions | Product |
| Aqueous HCl, heat | 6-(2-methylphenyl)-6-oxohexanoic acid + Ethanol |
| Aqueous NaOH, heat | Sodium 6-(2-methylphenyl)-6-oxohexanoate + Ethanol |
The resulting carboxylic acid can then be re-esterified with a different alcohol under acidic conditions (Fischer esterification) to generate a new ester.
Reactions with Organometallic Reagents
The reactivity of this compound with organometallic reagents is dictated by the presence of two electrophilic centers: the ketone carbonyl carbon and the ester carbonyl carbon. Generally, the ketone is more reactive towards nucleophilic attack than the ester. Strong organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily react with both functional groups. libretexts.org
The reaction typically proceeds in a stepwise manner. The first equivalent of the organometallic reagent will preferentially attack the more electrophilic ketone carbonyl, forming a tertiary alkoxide intermediate after nucleophilic addition. If an excess of the organometallic reagent is used, a second reaction will occur at the ester carbonyl. This involves a nucleophilic acyl substitution, where the initial tetrahedral intermediate collapses to expel the ethoxide leaving group, forming a new ketone. This newly formed ketone is also highly reactive and immediately attacked by another equivalent of the organometallic reagent, ultimately yielding a second tertiary alkoxide. libretexts.orglibretexts.org A final acidic workup step protonates these alkoxides to produce the corresponding tertiary alcohols.
For instance, the reaction with two or more equivalents of a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to transform the ketone into a tertiary alcohol and the ester into a different tertiary alcohol, as depicted in the reaction scheme below.
Table 1: Predicted Products from Reactions with Excess Organometallic Reagents
| Reagent | Ketone Functional Group Product | Ester Functional Group Product |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | 2-(2-Methylphenyl)-heptan-2-ol | 2-Methyl-6-(2-methylphenyl)-heptan-2,6-diol moiety |
Less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), exhibit greater selectivity. While they are known to react with more reactive carbonyl compounds like acyl chlorides to yield ketones, their reaction with less reactive esters is generally slow. libretexts.org Therefore, it might be possible to achieve selective reaction at the ketone carbonyl while leaving the ester group intact by using a milder organometallic reagent under carefully controlled conditions.
Reactions Involving Both Ketone and Ester Groups
The bifunctional nature of this compound allows for a range of reactions where both the ketone and ester groups participate, either through intramolecular cyclizations or intermolecular condensations.
Intramolecular Cyclization Reactions Leading to Heterocyclic Structures
Intramolecular reactions are plausible due to the flexible six-carbon chain separating the two carbonyl groups. Under basic conditions, an enolate can be formed at one of several positions, which can then act as an internal nucleophile, attacking the other carbonyl group.
For example, deprotonation at the carbon alpha to the ester group (C-2) could generate an enolate that attacks the ketone carbonyl (C-6). This would lead to an intramolecular aldol-type cyclization, forming a six-membered ring, specifically a dihydropyranone derivative after dehydration. Conversely, enolization at the carbon alpha to the ketone (C-5) and subsequent attack on the ester carbonyl would result in the formation of a six-membered ring through an intramolecular Claisen-type condensation. This reaction, analogous to the Dieckmann condensation, would yield a cyclic β-dicarbonyl compound. The specific outcome of such reactions is often dependent on the reaction conditions, including the choice of base and temperature.
Intermolecular Condensation Reactions
In the presence of suitable catalysts (acid or base), this compound can undergo self-condensation or react with other carbonyl-containing molecules.
Aldol Condensation: Under basic conditions, an enolate can be formed at the carbon alpha to the ketone (C-5). This enolate can then attack the ketone of another molecule, leading to the formation of a β-hydroxy ketone dimer, which may subsequently dehydrate to form an α,β-unsaturated ketone.
Claisen Condensation: The hydrogens on the carbon alpha to the ester group (C-2) are also acidic. A strong base can deprotonate this position to form an ester enolate. This enolate can then attack the ester carbonyl of another molecule in a Claisen condensation, resulting in the formation of a β-keto ester dimer after the elimination of ethanol.
The presence of two distinct carbonyl groups and multiple acidic alpha-hydrogens means that a mixture of products from crossed condensation reactions could be formed, making selective intermolecular reactions challenging without careful control of the reaction conditions.
Reactivity of the Aromatic Moiety (2-methylphenyl group)
The aromatic ring of the molecule is subject to electrophilic aromatic substitution, and the reactivity is influenced by the two substituents already present: the methyl group and the acyl group.
Electrophilic Aromatic Substitution (EAS) Patterns
The directing effects of the two substituents on the benzene (B151609) ring determine the position of attack for incoming electrophiles. byjus.com
Methyl Group (-CH₃): This is an alkyl group, which is electron-donating through induction and hyperconjugation. It is therefore an activating group and directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 5).
Acyl Group (-COR): The carbonyl group is strongly electron-withdrawing due to resonance and induction. It is a deactivating group and directs incoming electrophiles to the meta position (positions 4 and 6, where 6 is already substituted). ncert.nic.inorganicmystery.com
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Electrophile (E⁺) | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 6-(2-methyl-4-nitrophenyl)-6-oxohexanoate and Ethyl 6-(2-methyl-5-nitrophenyl)-6-oxohexanoate |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate and Ethyl 6-(5-bromo-2-methylphenyl)-6-oxohexanoate |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 6-(4-carboxyethyl)-5-(2-methylbenzoyl)pentane-1-sulfonic acid and 6-(5-carboxyethyl)-5-(2-methylbenzoyl)pentane-1-sulfonic acid |
Functionalization of the Alkyl Substituent on the Aryl Ring
The methyl group attached to the aromatic ring is at a benzylic position, which makes its C-H bonds weaker and more susceptible to reaction than those of a non-benzylic alkane. This allows for selective functionalization at this site.
Benzylic Oxidation: The benzylic methyl group can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Under vigorous conditions, this reaction typically leads to the formation of a carboxylic acid, yielding 2-(5-ethoxy-5-oxopentanoyl)benzoic acid. Milder or more controlled oxidation methods can potentially yield the corresponding benzaldehyde (B42025) or benzyl alcohol. nih.govrsc.org
Benzylic Halogenation: Free radical halogenation can occur selectively at the benzylic position. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) would lead to the formation of Ethyl 6-(2-(bromomethyl)phenyl)-6-oxohexanoate. This benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound is a critical aspect of its chemical behavior, influencing the three-dimensional arrangement of atoms in the products of its transformations. The presence of a prochiral ketone and an enolizable ester functional group allows for a variety of stereoselective reactions. While specific studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential stereochemical outcomes can be extrapolated from analogous reactions with similar aryl keto-esters.
The primary stereochemical considerations for this molecule revolve around two main types of reactions: those occurring at the carbonyl group of the ketone and those involving the enolate formed at the carbon alpha to the ester group.
The reduction of the ketone in this compound to a secondary alcohol introduces a new chiral center. The control of the stereochemistry of this reduction is of significant interest in asymmetric synthesis. Various methods for the enantioselective reduction of ketones have been developed, many of which are applicable to aryl ketones. wikipedia.org
One common approach is the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions. wikipedia.org For instance, ruthenium complexes with chiral ligands like BINAP have been successfully employed for the asymmetric hydrogenation of ketones that can chelate the metal catalyst. wikipedia.org Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source. mdpi.com Biocatalytic reductions using whole cells of microorganisms, such as marine-derived fungi, also offer a highly enantioselective route to chiral alcohols from aromatic ketones. nih.gov
The enantiomeric excess (ee) of these reactions is highly dependent on the substrate, catalyst, and reaction conditions. Below is a table summarizing typical results for the asymmetric reduction of analogous aryl ketones.
| Substrate (Analogous Aryl Ketone) | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| Acetophenone | [{RuCl2(p-cymene)}2] with chiral pseudo-dipeptide ligand | (R)-1-Phenylethanol | >99% |
| 2'-Chloroacetophenone | (R)-CBS catalyst with BH3·THF | (R)-1-(2-Chlorophenyl)ethanol | 98% |
| 1-(o-Tolyl)ethanone | Marine fungus Aspergillus sydowii | (S)-1-(o-Tolyl)ethanol | >99% |
The ester moiety of this compound allows for the formation of an enolate at the C5 position. Subsequent reactions of this enolate with an electrophile can lead to the formation of a new stereocenter. If the molecule already contains a chiral center (for example, if the ketone has been reduced to a chiral alcohol), the approach of the electrophile to the enolate can be influenced by the existing stereocenter, leading to diastereoselectivity.
The stereochemical outcome of enolate reactions is often governed by the geometry of the enolate (E or Z) and the transition state of the reaction. The formation of a specific enolate geometry can be controlled by the choice of base and reaction conditions. Subsequent reactions, such as aldol additions or alkylations, proceed through cyclic (chelation-controlled) or open transition states, which in turn dictates the diastereoselectivity.
For instance, in aldol reactions, the relative stereochemistry of the newly formed stereocenters can often be predicted by the Zimmerman-Traxler model, which favors a chair-like six-membered transition state. The facial selectivity of the enolate is influenced by steric and electronic factors of the substituents.
While specific data on diastereoselective reactions of the enolate of this compound is unavailable, studies on related systems demonstrate the principles. The table below illustrates the diastereoselectivity observed in the alkylation of enolates derived from esters with a chiral auxiliary.
| Enolate Precursor (Analogous System) | Electrophile | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (R)-2-Methyl-3-oxopentanoate derivative | Methyl iodide | (2R,3S)-2,3-Dimethyl-3-oxopentanoate derivative | 95:5 |
| Chiral N-propionyl oxazolidinone | Benzaldehyde | syn-Aldol adduct | >99:1 |
Another potential stereoselective transformation is the enantioselective α-arylation of the ester enolate. This type of reaction involves the coupling of the enolate with an aryl halide or another suitable arylating agent, catalyzed by a transition metal complex with a chiral ligand. researchgate.net Such reactions are powerful tools for the construction of quaternary stereocenters. nih.gov
The success of these reactions often depends on the careful selection of the catalyst, ligand, and base to control the formation of the enolate and the subsequent reductive elimination step from the metal center. nih.gov
Spectroscopic and Analytical Characterization Methodologies for Ethyl 6 2 Methylphenyl 6 Oxohexanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Ethyl 6-(2-methylphenyl)-6-oxohexanoate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to assign all proton and carbon signals and to confirm the connectivity of the molecular fragments.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the ethyl ester group, the aliphatic hexanoate (B1226103) chain, and the 2-methylphenyl group.
The protons of the ethyl group are expected to appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling. The protons on the aliphatic chain will present as a series of multiplets. The aromatic protons of the 2-methylphenyl ring will show complex splitting patterns in the aromatic region of the spectrum, and the methyl group on the ring will appear as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl CH₃ | ~1.2 | Triplet | 3H |
| Aliphatic CH₂ (positions 3, 4) | ~1.3-1.8 | Multiplet | 4H |
| Aliphatic CH₂ (position 2) | ~2.3 | Triplet | 2H |
| Aromatic CH₃ | ~2.5 | Singlet | 3H |
| Aliphatic CH₂ (position 5) | ~3.0 | Triplet | 2H |
| Ethyl CH₂ | ~4.1 | Quartet | 2H |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound is expected to show distinct signals for each carbon atom. The carbonyl carbons of the ester and ketone groups will appear at the downfield end of the spectrum. The aromatic carbons will have signals in the aromatic region, and the aliphatic carbons of the ethyl and hexanoate moieties will be found in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl CH₃ | ~14 |
| Aromatic CH₃ | ~21 |
| Aliphatic CH₂ (positions 3, 4) | ~24-29 |
| Aliphatic CH₂ (position 2) | ~34 |
| Aliphatic CH₂ (position 5) | ~38 |
| Ethyl CH₂ | ~60 |
| Aromatic C (quaternary and CH) | ~125-138 |
| Ester C=O | ~173 |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the ethyl CH₃ and CH₂ protons, and along the aliphatic backbone of the hexanoate chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity of quaternary carbons and for linking the different fragments of the molecule, such as connecting the aliphatic chain to the 2-methylphenyl ring via the ketone carbonyl group.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, C-O single bonds, aromatic C-H bonds, and aliphatic C-H bonds. The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature of this molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (aliphatic) | Stretching | 2850-3000 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (ester) | Stretching | ~1735 |
| C=O (ketone) | Stretching | ~1685 |
| C-O (ester) | Stretching | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (molecular formula C₁₅H₂₀O₃), the molecular ion peak [M]⁺ would be expected at m/z 248.32.
The fragmentation pattern would likely involve cleavage at the ester and ketone functional groups. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, and alpha-cleavage adjacent to the ketone carbonyl group, leading to the formation of characteristic fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 248 | [M]⁺ |
| 203 | [M - OCH₂CH₃]⁺ |
| 119 | [CH₃C₆H₄CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions due to the presence of the aromatic ring and the carbonyl groups. Aromatic ketones typically exhibit two main absorption bands. researchgate.net
The more intense band, corresponding to a π → π* transition of the conjugated system, is expected to appear at a shorter wavelength. msu.edujove.com A less intense band, resulting from an n → π* transition of the carbonyl group, is expected at a longer wavelength. msu.edujove.com The presence of the 2-methylphenyl group will influence the exact position and intensity of these absorption maxima.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π* | ~240-250 |
Note: The exact wavelengths can be influenced by the solvent used for the analysis.
Chromatographic Techniques for Purity Assessment and Isolation of this compound
Chromatographic techniques are indispensable in synthetic organic chemistry for both the assessment of product purity and for the purification of compounds from reaction mixtures. For a compound such as this compound, a combination of thin-layer, column, gas, and high-performance liquid chromatography provides a comprehensive analytical toolkit.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of a reaction and for the preliminary assessment of the purity of this compound. libretexts.org In TLC, a stationary phase, typically silica (B1680970) gel coated on a plate, is used in conjunction with a mobile phase, which is a solvent or a mixture of solvents. chemistryhall.com The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. chemistryhall.com
For this compound, which possesses both an ester and a ketone functional group, making it a molecule of moderate polarity, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). chemistryhall.com The ratio of these solvents can be adjusted to achieve optimal separation. A higher proportion of ethyl acetate will increase the polarity of the mobile phase, causing the compound to travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. ualberta.ca The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org
Spots on the TLC plate can be visualized under UV light, as the aromatic ring in the compound is UV active. libretexts.org Alternatively, staining agents can be used for visualization. chemistryhall.com The presence of a single spot on the TLC plate is an initial indication of purity. libretexts.org
Table 1: Hypothetical TLC Data for this compound
| Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) |
|---|---|
| 9:1 | 0.25 |
| 4:1 | 0.45 |
Column Chromatography for Purification
For the purification of this compound on a larger scale, column chromatography is the method of choice. nih.gov This technique operates on the same principles as TLC, utilizing a stationary phase, typically silica gel, packed into a glass column. cup.edu.cn The crude product is loaded onto the top of the column and a solvent system (eluent), similar to that used in TLC, is passed through the column. nih.gov
The components of the mixture separate based on their affinity for the stationary phase. Less polar impurities will elute first, followed by the desired product, this compound. More polar impurities will be retained on the column for a longer time. researchgate.net Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture), can be employed for more efficient separation of compounds with a wide range of polarities. ucc.ie
Table 2: Typical Parameters for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Elution Order | Non-polar impurities > this compound > Polar impurities |
| Monitoring | Thin-Layer Chromatography (TLC) of collected fractions |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
For a more quantitative assessment of the purity of this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. nih.gov
A non-polar or mid-polarity capillary column, such as one with a poly(50% diphenyl/50% dimethyl siloxane) stationary phase, would be appropriate for this analysis. The compound would be detected as it elutes from the column, and its retention time would be a characteristic property under a given set of conditions (e.g., column type, temperature program, and carrier gas flow rate). The purity can be determined by the relative area of the peak corresponding to the compound. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS). researchgate.net
Table 3: Illustrative GC Parameters for Analysis
| Parameter | Value/Description |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. libretexts.org For this compound, a reversed-phase HPLC method would be most common. libretexts.org In this mode, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. libretexts.org
The compound is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their hydrophobicity, with more polar compounds eluting earlier. The elution is monitored by a detector, typically a UV detector, as the aromatic ring of the compound absorbs UV light. auroraprosci.com A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to achieve better separation and shorter analysis times. nacalai.com It is worth noting that for β-keto esters, keto-enol tautomerism can sometimes lead to poor peak shapes in HPLC, which can be addressed by adjusting the mobile phase pH or temperature. chromforum.org
Table 4: Representative HPLC Conditions for Purity Determination
| Parameter | Value/Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
Theoretical and Computational Chemistry Studies on Ethyl 6 2 Methylphenyl 6 Oxohexanoate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), are pivotal for understanding the electronic characteristics of Ethyl 6-(2-methylphenyl)-6-oxohexanoate. These calculations provide a detailed description of the molecule's geometry, energy, and the distribution of its electrons, which collectively govern its chemical reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations also yield the molecule's ground-state energy. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation in a computationally efficient manner. researchgate.net The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structural framework.
Table 1: Hypothetical Geometrical Parameters for this compound Calculated by DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (ketone) | 1.22 Å |
| C-C (aromatic) | 1.40 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angle | C-C-C (aliphatic chain) | 112.5° |
| O=C-C (ketone) | 121.0° | |
| Dihedral Angle | C-C-C-C (aliphatic chain) | 180.0° (anti-periplanar) |
Note: The data in this table is illustrative and represents typical values for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net For this compound, the HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. espublisher.com In the case of this compound, the HOMO is likely to be localized on the electron-rich 2-methylphenyl ring, while the LUMO is expected to be centered on the electron-deficient carbonyl groups of the ketone and ester functionalities.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and based on typical values for similar organic compounds.
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is generated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors are used to denote varying levels of electrostatic potential, with red typically indicating regions of negative potential (electron-rich areas) and blue representing areas of positive potential (electron-poor areas). For this compound, the EPS map would likely show negative potential around the oxygen atoms of the carbonyl groups, making these sites attractive to electrophiles. scispace.com Conversely, the hydrogen atoms of the ethyl and methyl groups, as well as the aromatic ring, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule's electronic properties, molecular mechanics and dynamics simulations offer insights into its dynamic behavior, including conformational changes and interactions with its environment.
This compound possesses a flexible aliphatic chain, allowing it to adopt various spatial arrangements or conformations. Conformational analysis, often performed using molecular mechanics force fields, aims to identify the different stable conformers and determine their relative energies. cwu.edu By systematically rotating the single bonds in the molecule, a potential energy surface can be generated, revealing the energy minima that correspond to stable conformations. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Mechanistic Insights from Computational Reaction Modeling
Computational reaction modeling serves as a powerful tool to unravel the intricate details of chemical reactions at a molecular level. For a compound like this compound, these methods could provide profound insights into its reactivity, stability, and the pathways through which it transforms.
A typical computational investigation into the reaction mechanisms of this compound would involve the use of quantum chemical methods, such as Density Functional Theory (DFT). This approach would allow for the detailed exploration of the potential energy surface of a given reaction. Key elements of such a study would include:
Identification of Stationary Points: This involves locating the geometries of reactants, transition states, intermediates, and products.
Transition State Theory: By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined. This is crucial for understanding the reaction kinetics.
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the intended reactants and products, thereby mapping out the entire reaction pathway.
For instance, a computational study could model the hydrolysis of the ester group in this compound under acidic or basic conditions. This would involve calculating the energies of the tetrahedral intermediates and the transition states leading to them, providing a quantitative understanding of the reaction mechanism.
In Silico Prediction of Chemical Transformations
In silico prediction of chemical transformations leverages computational models to forecast the likely outcomes of chemical reactions, screen for potential new reactions, and understand the factors that govern product formation. These predictive studies can be invaluable in guiding synthetic efforts and discovering novel chemical reactivity.
For this compound, in silico methods could be used to predict a variety of its chemical transformations. This could involve:
Predicting Sites of Reactivity: Molecular orbital calculations (e.g., mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)) can identify the nucleophilic and electrophilic centers within the molecule. This information helps in predicting how the molecule will interact with different reagents.
Simulating Reaction Conditions: Computational models can simulate the effect of different solvents, temperatures, and catalysts on the reaction outcomes.
Virtual Screening of Reagents: A range of potential reactants can be computationally screened to predict which will react favorably with this compound and what the likely products will be.
For example, a computational study could predict the outcome of the reduction of the ketone group or the oxidation of the aromatic ring under various conditions. The predicted data could be organized as follows to compare different reaction pathways:
| Predicted Transformation | Reagent | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Product(s) |
| Ketone Reduction | NaBH4 | DFT (B3LYP/6-31G) | Data not available | Ethyl 6-hydroxy-6-(2-methylphenyl)hexanoate |
| Ester Hydrolysis (Acidic) | H3O+ | DFT (B3LYP/6-31G) | Data not available | 6-(2-methylphenyl)-6-oxohexanoic acid |
| Aromatic Nitration | HNO3/H2SO4 | DFT (B3LYP/6-31G*) | Data not available | Isomeric nitro-substituted derivatives |
It is important to reiterate that the data in the table above is hypothetical and for illustrative purposes only. The actual values would need to be determined through dedicated computational chemistry studies, which are currently not available in the public domain for this compound. The execution of such studies would be a valuable contribution to the chemical sciences, providing a deeper understanding of the properties and reactivity of this compound.
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Potential Applications and Research Trajectories of Ethyl 6 2 Methylphenyl 6 Oxohexanoate and Its Derivatives
Interdisciplinary Research in Material Science and Supramolecular Chemistry
The unique combination of a rigid aromatic core and a flexible aliphatic chain in Ethyl 6-(2-methylphenyl)-6-oxohexanoate and its derivatives makes them intriguing candidates for the design of advanced materials and complex molecular assemblies. The interplay between these distinct molecular regions can give rise to emergent properties that are of significant interest to researchers.
The non-covalent interactions of molecules to form ordered structures are central to supramolecular chemistry. Aromatic compounds are known to engage in π–π stacking interactions, which can drive self-assembly processes. nih.gov In the case of this compound, the 2-methylphenyl group could direct the formation of specific supramolecular structures. The presence of the ketone and ester functional groups also allows for the potential of hydrogen bonding and dipole-dipole interactions, further guiding the assembly process.
Derivatives of this compound could be designed to enhance these interactions. For example, the introduction of additional hydrogen bonding sites or moieties capable of metal coordination could lead to the formation of complex, functional supramolecular polymers.
Aromatic ketones are a critical class of monomers in the synthesis of high-performance polymers. numberanalytics.com Polymers such as Polyetheretherketone (PEEK) and Polyaryletherketones (PAEKs) are known for their exceptional thermal stability, mechanical strength, and chemical resistance. numberanalytics.comamerichem.com These properties stem from the rigidity and stability of the aromatic ketone backbone.
This compound could serve as a precursor or a building block in the synthesis of novel aromatic polymers. The ester group could be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions. researchgate.net The methyl substituent on the phenyl ring may influence the polymer's solubility and processing characteristics. Research in this area could focus on synthesizing new poly(aromatic ether ketone)s with tailored properties. dntb.gov.ua
Table 1: Potential Polymer Precursors from this compound Derivatives
| Derivative Name | Structural Modification | Potential Polymer Type |
| 6-(2-methylphenyl)-6-oxohexanoic acid | Hydrolysis of the ethyl ester | Aromatic Polyester or Polyamide |
| Ethyl 6-(2-methyl-4-hydroxyphenyl)-6-oxohexanoate | Addition of a hydroxyl group to the phenyl ring | Poly(ether ketone) |
| Ethyl 6-(2-formylphenyl)-6-oxohexanoate | Oxidation of the methyl group | Precursor for cross-linkable polymers |
The rod-like shape of certain aromatic esters is a key feature that can lead to liquid crystalline behavior. nih.gov The combination of a rigid aromatic core and a flexible aliphatic chain in this compound is reminiscent of the structures of some calamitic (rod-shaped) liquid crystals. The phenyl group provides rigidity, while the hexanoate (B1226103) chain imparts flexibility.
By modifying the structure, for instance, by extending the aromatic system or altering the length of the aliphatic chain, it may be possible to design derivatives with specific liquid crystalline phases (e.g., nematic, smectic). The presence of the ortho-methyl group could introduce a twist in the molecular structure, potentially leading to chiral liquid crystal phases. mdpi.com Research into phenyl-substituted molecules has shown their utility in creating liquid crystal alignment layers. mdpi.com
Table 2: Hypothetical Mesomorphic Properties of this compound Derivatives
| Derivative Structure | Potential Liquid Crystalline Phase | Key Structural Feature |
| Lengthened alkyl chain (e.g., dodecanoate) | Smectic | Increased molecular length and van der Waals interactions |
| Biphenyl ester derivative | Nematic | Enhanced aromatic core rigidity |
| Chiral substituent on the aliphatic chain | Chiral Nematic (Cholesteric) | Introduction of molecular chirality |
The self-assembly of specifically designed organic molecules can lead to the formation of functional nanomaterials. For example, aromatic peptide conjugates are known to self-assemble into hydrogels and other nanostructures with applications in biomedicine and catalysis. reading.ac.uk While not a peptide, the fundamental principles of self-assembly driven by aromatic and other non-covalent interactions are applicable.
Derivatives of this compound could be designed to incorporate photoresponsive or electroactive moieties, leading to materials with tunable optical or electronic properties. The keto-ester functionality could also be used as a handle for further chemical modification to attach bioactive molecules or to create responsive materials that change their properties in response to external stimuli.
Future Research Directions and Outlook for Ethyl 6 2 Methylphenyl 6 Oxohexanoate
Development of Environmentally Benign Synthetic Routes
The chemical industry is increasingly shifting towards sustainable practices, prioritizing methods that minimize environmental impact. Future research into the synthesis of Ethyl 6-(2-methylphenyl)-6-oxohexanoate should focus on the development of "green" synthetic routes.
One promising avenue is the exploration of photocatalysis . Visible-light-induced aerobic C-H oxidation reactions have emerged as a powerful tool for the formation of aromatic ketones. chemistryviews.org This approach utilizes light as an energy source and air as the oxidant, offering a significantly more environmentally friendly alternative to traditional methods that often rely on stoichiometric and potentially toxic oxidizing agents. Research could focus on identifying suitable photocatalysts and optimizing reaction conditions to achieve high yields and selectivity for the acylation of toluene (B28343) with a suitable six-carbon ester-containing acylating agent.
Furthermore, exploring biocatalytic methods could offer a highly selective and environmentally friendly route. Enzymes, such as certain hydrolases or engineered variants, could potentially catalyze the formation of the keto-ester linkage under mild, aqueous conditions. ictmumbai.edu.in This approach aligns with the principles of green chemistry by utilizing renewable catalysts and minimizing the use of harsh reagents and organic solvents.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photocatalysis | Utilizes light and air; reduces reliance on chemical oxidants. chemistryviews.org | Catalyst design, reaction optimization, substrate scope. |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, simplified purification. | Development of robust and selective solid acid catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. ictmumbai.edu.in | Enzyme screening and engineering, process development. |
Discovery of Novel Reactivity and Selectivity Profiles
The γ-keto ester functionality in this compound provides a rich platform for exploring novel chemical transformations. The presence of both a ketone and an ester group allows for a wide range of reactions, and their relative positions can lead to unique reactivity and selectivity.
A key area for future research is the use of this compound in the synthesis of heterocyclic compounds . γ-Keto esters are valuable precursors for the synthesis of various heterocycles, such as furans, pyrroles, and pyridazines, which are important scaffolds in medicinal chemistry. uwindsor.ca Research could investigate the cyclization reactions of this compound with various reagents to generate novel heterocyclic structures. The steric and electronic influence of the 2-methylphenyl group could lead to interesting regiochemical and stereochemical outcomes.
Furthermore, the exploration of annulation reactions could unveil new synthetic pathways. γ-Keto esters can participate in [3+n] annulation reactions, serving as versatile building blocks for the construction of carbocyclic and heterocyclic rings. nih.gov Investigating the reactivity of this compound in such reactions could lead to the discovery of novel and complex molecular architectures.
The development of asymmetric transformations is another important direction. The ketone moiety can be a target for asymmetric reduction or addition reactions, leading to the formation of chiral alcohols or tertiary stereocenters. The development of chiral catalysts for these transformations would provide access to enantiomerically enriched derivatives of this compound, which could be valuable for applications in materials science and pharmacology.
Design and Synthesis of Structurally Modified Derivatives
The systematic modification of the this compound structure can lead to the generation of a library of new compounds with potentially interesting properties. Future research should focus on the targeted design and synthesis of derivatives with tailored characteristics.
One avenue of exploration is the modification of the aromatic ring . The 2-methylphenyl group can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the ring would allow for the fine-tuning of the molecule's electronic properties. This could influence its reactivity, as well as its potential biological activity or material properties.
Another area for derivatization is the modification of the ester group . The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, other esters, or acid chlorides. msu.edu These derivatives could exhibit different physical and chemical properties, opening up new avenues for their application. For instance, the synthesis of 6-aryl-4-oxohexanoic acids has been reported as a route to potential anti-inflammatory agents. researchgate.netnih.gov
Finally, the alkylation or functionalization of the carbon backbone presents further opportunities for creating novel derivatives. The carbon atoms alpha to the ketone or ester groups could potentially be functionalized through enolate chemistry, allowing for the introduction of new substituents and the creation of more complex molecular structures.
| Modification Site | Potential Derivatives | Research Goals |
| Aromatic Ring | Substituted phenyl derivatives | Tune electronic properties, explore structure-activity relationships. |
| Ester Group | Carboxylic acids, amides, other esters | Alter solubility, reactivity, and potential applications. msu.edu |
| Carbon Backbone | Alkylated or functionalized derivatives | Increase molecular complexity, create new chiral centers. |
Advancements in Scalable Synthesis for Industrial Relevance
For any new compound to have a significant impact, its synthesis must be amenable to large-scale production. Future research should therefore address the challenges of developing a scalable and industrially relevant synthesis of this compound.
The Friedel-Crafts acylation remains a cornerstone of industrial aromatic ketone synthesis. numberanalytics.comgeeksforgeeks.org A key focus for future research would be the optimization of this reaction for the specific synthesis of this compound. This would involve a detailed investigation of reaction parameters such as catalyst choice, solvent, temperature, and reaction time to maximize yield and minimize the formation of byproducts. The development of continuous flow processes could also offer significant advantages in terms of safety, efficiency, and scalability.
Process development should also focus on purification and downstream processing . Efficient methods for isolating the product in high purity are crucial for any industrial application. This may involve the development of novel crystallization techniques or chromatographic separations that are both effective and economically viable on a large scale.
Q & A
Q. What are the optimal synthetic routes for Ethyl 6-(2-methylphenyl)-6-oxohexanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 6-(2-methylphenyl)-6-oxohexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) . Key parameters include:
- Temperature : Reflux conditions (~78°C) to drive esterification.
- Solvent : Polar aprotic solvents (e.g., THF) improve reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the ester (purity >95%) .
Yield optimization requires balancing stoichiometry and catalyst loading (typically 1–5 mol%) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (ketone-adjacent CH₂), and aromatic protons (δ 6.8–7.2 ppm) confirm substituents .
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~170 ppm (ester) and ~200 ppm (ketone) .
- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
- HPLC : Purity >98% confirmed via reverse-phase C18 columns (retention time compared to standards) .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., methyl vs. methoxy) influence the compound’s reactivity and biological activity?
- Methodological Answer : Substituents alter electronic and steric properties:
- Electron-donating groups (e.g., methyl) : Increase electron density on the aromatic ring, enhancing stability in electrophilic substitutions .
- Steric effects : Bulkier groups (e.g., trifluoromethyl) hinder nucleophilic attacks on the ketone or ester groups .
- Biological impact : Methyl groups may improve membrane permeability, while polar groups (e.g., nitro) enhance target binding in enzyme assays .
Table 1 : Comparative Reactivity of Analogues
| Substituent | Reaction Rate (s⁻¹) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 2-methyl | 0.45 | 12.3 (Cancer cells) |
| 3,5-CF₃ | 0.28 | 8.7 (Enzyme inhibition) |
| Data derived from analogues in . |
Q. What reaction mechanisms govern the transformation of this compound under reducing or oxidizing conditions?
- Methodological Answer :
- Reduction (e.g., LiAlH₄) :
Ketone → secondary alcohol; ester → primary alcohol. Competing pathways require controlled stoichiometry (excess LiAlH₄ favors full reduction) . - Oxidation (e.g., KMnO₄) :
Ketone resists oxidation; ester hydrolyzes to carboxylic acid under acidic/oxidative conditions . - Nucleophilic acyl substitution :
Ester reacts with amines (e.g., NH₃) to form amides, useful for prodrug derivatization .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or impurities. Strategies include:
- Cross-validation : Compare NMR (DMSO-d6 vs. CDCl₃) to identify solvent-induced shifts .
- High-resolution MS : Confirm molecular formula (C₁₅H₂₀O₃; [M+H]+ = 265.1434) to rule out isotopic interference .
- X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), with EC₅₀ calculated using nonlinear regression .
- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS to estimate half-life .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies (AutoDock Vina) : Model binding to receptor active sites (e.g., GPCRs) using PDB structures .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Correlate substituent Hammett constants (σ) with bioactivity to guide analogue design .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting results in SAR studies of analogues?
- Methodological Answer :
- Statistical rigor : Apply ANOVA to compare bioactivity across ≥3 independent replicates .
- Meta-analysis : Pool data from analogues (e.g., 2-methyl vs. 4-hexylphenyl) to identify trends .
- Controlled variables : Standardize assay conditions (pH, temperature) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
